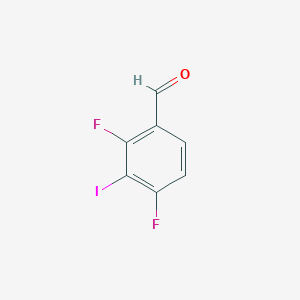

2,4-Difluoro-3-iodobenzaldehyde

Description

Strategic Importance of Halogenated Benzaldehyde (B42025) Scaffolds in Modern Chemical Synthesis

The strategic importance of halogenated benzaldehydes lies in their ability to serve as versatile intermediates for the construction of highly functionalized aromatic systems. The carbon-halogen bond provides a reactive handle for a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of complex organic molecules.

Positional Isomerism and Substituent Effects on Reactivity in Dihaloiodobenzaldehydes

In dihaloiodobenzaldehydes, the specific positions of the halogen atoms and the formyl group on the benzene (B151609) ring—known as positional isomerism—have a profound impact on the molecule's reactivity. The electronic effects of the substituents (both inductive and resonance effects) dictate the reactivity of the aldehyde group and the susceptibility of the carbon-halogen bonds to undergo reactions.

The two fluorine atoms in 2,4-Difluoro-3-iodobenzaldehyde are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The inductive effect of the halogens also influences the reactivity of the aldehyde group. The iodine atom at the 3-position is sterically hindered by the adjacent fluorine atoms at the 2- and 4-positions, which can affect its participation in certain reactions. This steric hindrance, combined with the electronic environment, makes the reactivity of this compound distinct from its other positional isomers.

The table below illustrates the different positional isomers of difluoro-iodobenzaldehyde, highlighting the unique substitution pattern of the target compound.

| Compound Name | CAS Number | Structure |

| This compound | 1806292-43-2 | |

| 2,3-Difluoro-4-iodobenzaldehyde | 24774052 (CID) | |

| 2,6-Difluoro-4-iodobenzaldehyde | 1160573-10-3 | |

| 4-Fluoro-3-iodobenzaldehyde (B1311838) | 227609-88-3 |

This table presents a selection of related isomers to illustrate the concept of positional isomerism. Data for this table was compiled from various public chemical databases.

Overview of Current Research Trajectories Involving this compound

While this compound is commercially available, indicating its use as a building block in chemical synthesis, detailed research findings specifically focused on this compound are limited in publicly accessible literature. cymitquimica.com Its structural features suggest potential applications in areas where precise electronic and steric tuning is required.

Given its trifunctional nature (aldehyde, two distinct C-F bonds, and a C-I bond), research involving this compound would likely focus on its selective functionalization. The iodine atom is the most probable site for initial cross-coupling reactions, allowing for the introduction of a wide range of substituents. Subsequent transformations could then target the aldehyde or potentially one of the C-F bonds under specific conditions.

The development of novel synthetic routes to this and related polyhalogenated benzaldehydes is also an area of interest, as efficient access to these building blocks is crucial for their application in discovery chemistry. While specific research trajectories for this compound are not extensively documented, its utility can be inferred from the broader context of research on halogenated synthons in medicinal and materials chemistry.

Below is a table of physical and chemical properties for this compound.

| Property | Value |

| CAS Number | 1806292-43-2 |

| Molecular Formula | C₇H₃F₂IO |

| Molecular Weight | 268.00 g/mol |

| Appearance | Likely a solid |

| Solubility | Expected to be soluble in common organic solvents |

The data in this table is based on information available in public chemical databases.

Structure

2D Structure

Propriétés

IUPAC Name |

2,4-difluoro-3-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFIAUWOPYTROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluoro 3 Iodobenzaldehyde

Precursor-Based Synthesis Routes

The synthesis of 2,4-Difluoro-3-iodobenzaldehyde can be achieved through several precursor-based methods, primarily involving the iodination of a difluorobenzaldehyde or the formylation of a halogenated aromatic substrate.

Iodination of Fluorinated Benzaldehyde (B42025) Precursors

A primary route to this compound involves the direct iodination of 2,4-difluorobenzaldehyde. medchemexpress.comsigmaaldrich.comnist.gov This electrophilic aromatic substitution introduces an iodine atom onto the benzene (B151609) ring at the position ortho to one fluorine and meta to the other, directed by the activating and directing effects of the fluorine and aldehyde groups. The reaction conditions for this transformation typically involve an iodinating agent, such as iodine monochloride or N-iodosuccinimide, in the presence of a strong acid catalyst like sulfuric acid. The precise control of reaction parameters is crucial to ensure regioselectivity and maximize the yield of the desired product.

Formylation of Halogenated Aromatic Substrates

An alternative approach is the formylation of a difluoroiodobenzene precursor, such as 1,3-difluoro-2-iodobenzene. sigmaaldrich.comambeed.com This method introduces the aldehyde group onto the pre-iodinated aromatic ring. Several classic formylation reactions can be employed, including the Vilsmeier-Haack reaction and Rieche formylation.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orggrowingscience.comscirp.orggoogle.com This reagent then acts as the electrophile in the formylation of the electron-rich aromatic substrate. The reaction is generally applicable to arenes that are activated towards electrophilic substitution. organic-chemistry.org

Another method is Grignard-based formylation . This involves the initial formation of a Grignard reagent from the corresponding aryl halide (e.g., 1,3-difluoro-2-iodobenzene) and magnesium metal. This organometallic intermediate is then reacted with a formylating agent, such as N,N-dimethylformamide, to introduce the aldehyde functionality. A patent describes a method for preparing 3,4-difluorobenzaldehyde (B20872) from 3,4-difluorobromobenzene using a Grignard exchange reaction with isopropylmagnesium chloride, followed by reaction with DMF. google.com This approach avoids the high temperatures required for direct Grignard formation from the difluorobromobenzene, which can lead to side reactions. google.com

A palladium-catalyzed formylation of aromatic iodides using carbon dioxide as a C1 source has also been reported, offering a different avenue for this transformation. rsc.org

Multi-Step Conversions and Protecting Group Strategies

More complex synthetic routes involving multiple steps and the use of protecting groups are also employed to achieve higher selectivity and yield, especially in cases where direct functionalization is challenging.

Synthesis from 3,5-Difluorobenzonitrile and Subsequent Transformations

A multi-step synthesis can commence from 3,5-difluorobenzonitrile. chemicalbook.com This precursor can be reduced to 3,5-difluorobenzaldehyde. chemicalbook.com Subsequent iodination would then yield the target molecule. The nitrile group in the starting material can be advantageous as it can be converted to the aldehyde in a later step, avoiding potential side reactions that the aldehyde group might undergo during the iodination process. The conversion of a nitrile to an aldehyde can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H).

Utilization of Trimethylsilyl (B98337) Intermediates

The use of trimethylsilyl (TMS) groups as directing groups or for activating the aromatic ring is a known strategy in organic synthesis. wikipedia.org In the context of synthesizing substituted benzaldehydes, a TMS group can be introduced at a specific position to facilitate subsequent functionalization. For instance, a trimethylsilyl group can be introduced and later replaced by an iodine atom. This approach can offer excellent control over regioselectivity. The trifluoromethyltrimethylsilane (TMSCF₃) reagent, activated by fluoride, is a known nucleophilic trifluoromethylating agent for various substrates, including aryl halides. wikipedia.org While not directly applicable to iodination, this highlights the utility of silyl (B83357) intermediates in aromatic functionalization.

Reaction Condition Optimization and Scalability Studies

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while ensuring the process is efficient and scalable for potential industrial applications.

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Temperature: Controlling the reaction temperature is essential to manage reaction kinetics and prevent the formation of byproducts.

Catalyst: In catalytic reactions, the type and loading of the catalyst are crucial for efficiency.

Reagent Stoichiometry: The molar ratios of the reactants are adjusted to ensure complete conversion of the limiting reagent and minimize waste.

A patent for the preparation of 2,4-difluorobenzonitrile, a related compound, highlights the importance of optimizing parameters such as reaction time, temperature, and the molar ratios of reactants and catalysts for achieving a high-yield and cost-effective process suitable for industrial production. google.com Such optimization studies are equally important for the synthesis of this compound to ensure a robust and economically viable manufacturing process.

Advanced Chemical Transformations of 2,4 Difluoro 3 Iodobenzaldehyde

Reactivity at the Aldehyde Functional Group

The aldehyde group is a cornerstone of organic synthesis, participating in a wide array of reactions.

The aldehyde group of 2,4-Difluoro-3-iodobenzaldehyde can be readily reduced to a primary alcohol. This transformation is typically achieved using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.ukredalyc.org The choice of reagent can depend on the desired reaction conditions and selectivity. Sodium borohydride is a milder and more selective reagent, often used in alcoholic or even aqueous solvents. chemguide.co.uk In contrast, lithium aluminum hydride is a much more powerful reducing agent that reacts violently with protic solvents and must be used in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uksavemyexams.comsavemyexams.com The reduction of an aldehyde with these reagents leads to the formation of a primary alcohol. savemyexams.comsavemyexams.com

The general transformation is the conversion of the -CHO group to a -CH₂OH group, yielding (2,4-Difluoro-3-iodophenyl)methanol.

Table 1: Common Reagents for Carbonyl Reduction

| Reducing Agent | Formula | Typical Solvents | Reactivity | Product from Aldehyde |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Mild | Primary Alcohol |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Strong | Primary Alcohol |

| Zinc Borohydride | Zn(BH₄)₂ | THF | Mild, Chemoselective | Primary Alcohol |

This table presents common reducing agents and their general properties for the reduction of aldehydes.

Oxidation of the aldehyde functional group in this compound yields the corresponding carboxylic acid, 2,4-Difluoro-3-iodobenzoic acid. This transformation is a fundamental reaction in organic chemistry. khanacademy.org A variety of oxidizing agents can be employed, with common choices including potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or K₂Cr₂O₇ in sulfuric acid, known as the Jones reagent), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺). savemyexams.comsavemyexams.com The oxidation of an aldehyde to a carboxylic acid involves an increase in the oxidation state of the carbonyl carbon. khanacademy.org For instance, using strong oxidizing agents like acidified potassium dichromate(VI) will convert the aldehyde to a carboxylic acid, indicated by a color change from orange to green. savemyexams.comsavemyexams.com Milder, chemoselective methods have also been developed, such as the use of 2-iodyoxybenzenesulfonic acid with Oxone. organic-chemistry.org

Table 2: Selected Oxidizing Agents for Aldehydes

| Oxidizing Agent | Formula/Components | Typical Conditions | Product |

| Potassium Permanganate | KMnO₄ | Basic, then acidic workup | Carboxylic Acid |

| Jones Reagent | CrO₃, H₂SO₄, Acetone | Acidic | Carboxylic Acid |

| Tollens' Reagent | [Ag(NH₃)₂]⁺ | Basic, aqueous | Carboxylic Acid |

| Acidified Potassium Dichromate | K₂Cr₂O₇, H₂SO₄ | Acidic, heating | Carboxylic Acid |

This table summarizes common reagents used for the oxidation of aldehydes to carboxylic acids.

Olefination reactions are powerful methods for converting carbonyl compounds into alkenes, forming a new carbon-carbon double bond. masterorganicchemistry.com

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. wikipedia.orglibretexts.org The reaction is highly versatile and creates the double bond at the exact position of the original carbonyl group. libretexts.org The ylide is typically prepared by reacting triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base like butyllithium. libretexts.orgyoutube.com The reaction of the ylide with the aldehyde proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the alkene and triphenylphosphine oxide. masterorganicchemistry.comlibretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com These carbanions are generally more nucleophilic than the corresponding Wittig reagents and can react with a wider range of aldehydes and ketones. organicchemistrydata.orgalfa-chemistry.com A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. alfa-chemistry.com This reaction often shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide (Ph₃P=CR₂) | Phosphonate carbanion ((RO)₂P(O)CHR⁻) |

| Reactivity | Reacts with aldehydes and ketones | Generally more reactive than Wittig reagents |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Water-soluble phosphate (B84403) ester (easily removed) |

| Stereoselectivity | Variable, can be selective for (Z)-alkene | Often highly selective for (E)-alkene |

This table provides a comparative overview of the Wittig and HWE olefination reactions.

The electrophilic carbon of the aldehyde group in this compound is susceptible to attack by various nucleophiles. These reactions can lead to a wide range of products.

Nucleophilic addition reactions involve the direct addition of a nucleophile to the carbonyl group. For example, the addition of hydrogen cyanide (HCN) or a cyanide salt under acidic conditions forms a cyanohydrin.

Condensation reactions involve the addition of a nucleophile followed by the elimination of a small molecule, typically water. A classic example is the reaction with primary amines to form imines (Schiff bases), or with hydrazines to form hydrazones. mdpi.com For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) produces a characteristic orange precipitate, a common test for aldehydes and ketones. savemyexams.comsavemyexams.com Another important condensation is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic esters, β-ketoesters) in the presence of a weak base to form a new carbon-carbon double bond. mdpi.com

Reactivity of the Halogen Substituents

The presence of fluorine and iodine atoms on the benzene (B151609) ring imparts distinct reactivity. While the C-F bonds are generally robust, the carbon-iodine bond is significantly more reactive, particularly in metal-catalyzed reactions.

The carbon-iodine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl > F, making the iodine atom the primary site of reaction. wikipedia.org

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgfishersci.co.uk Reacting this compound with an aryl or vinyl boronic acid would yield a biaryl or styrenyl derivative, respectively. This reaction tolerates a wide range of functional groups, including the aldehyde. fishersci.co.uk

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. jk-sci.comorganic-chemistry.org This reaction allows for the direct introduction of an alkynyl group at the 3-position of the benzaldehyde (B42025) ring. The reaction can often be carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.orgnih.gov The reactivity order of halides ensures that the coupling occurs selectively at the C-I bond. wikipedia.org

Table 4: Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd catalyst, Base (e.g., Na₂CO₃, Cs₂CO₃) |

| Sonogashira | Terminal alkyne (R-C≡CH) | C(sp²)-C(sp) | Pd catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) |

This table outlines the fundamental components of the Suzuki-Miyaura and Sonogashira cross-coupling reactions applicable to the C-I bond of the title compound.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Positions

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. In this compound, the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nature of the para-aldehyde group. Both fluorine atoms at the C2 and C4 positions are potential leaving groups for this reaction.

Detailed research findings indicate that the regioselectivity of SNAr reactions on polyhalogenated benzenes is dictated by a combination of electronic and steric factors. The aldehyde group strongly activates the fluorine at the C4 position (para) through resonance stabilization of the Meisenheimer complex intermediate. While the C2-fluorine is also activated (ortho), its proximity to the bulky iodine atom at C3 presents significant steric hindrance to an incoming nucleophile. Consequently, nucleophilic attack is expected to occur preferentially at the C4 position. Common nucleophiles for this transformation include alkoxides, thiolates, and amines, leading to the selective replacement of the C4-fluorine.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions The following table illustrates the predicted major products from the reaction of this compound with various nucleophiles based on established principles of SNAr reactivity. Specific experimental data for these reactions are not widely published.

| Nucleophile | Reagent Example | Predicted Major Product | Reaction Conditions (Typical) |

|---|---|---|---|

| Amine | Piperidine | 4-(Piperidin-1-yl)-2-fluoro-3-iodobenzaldehyde | K2CO3, DMSO, 80-120 °C |

| Alkoxide | Sodium Methoxide | 2-Fluoro-3-iodo-4-methoxybenzaldehyde | CH3ONa, CH3OH, Reflux |

| Thiolate | Sodium thiophenoxide | 2-Fluoro-3-iodo-4-(phenylthio)benzaldehyde | NaSPh, DMF, Room Temp to 60 °C |

Regioselective Halogen Exchange Reactions

The presence of multiple halogens with different reactivities on the aromatic ring allows for highly regioselective halogen-metal exchange. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond. This substantial difference in reactivity enables the selective exchange of the iodine atom using organometallic reagents, such as alkyllithiums (e.g., n-butyllithium) or Grignard reagents, while leaving the fluorine atoms untouched.

This transformation typically proceeds at low temperatures (e.g., -78 °C) to generate a potent aryl-lithium or aryl-magnesium intermediate. This organometallic species can then be trapped with a wide variety of electrophiles to install new functional groups exclusively at the C3 position. This method provides a powerful and precise tool for elaborating the molecular structure.

Table 2: Potential Products via Regioselective Halogen-Metal Exchange This table outlines potential synthetic routes starting from the aryllithium intermediate generated from this compound. These are based on well-established organometallic reactions.

| Electrophile | Reagent | Resulting Product at C3 | Reaction Sequence |

|---|---|---|---|

| Proton | H2O | -H (2,4-Difluorobenzaldehyde) | 1. n-BuLi, THF, -78 °C; 2. H2O |

| Carbon Dioxide | CO2 (gas or solid) | -COOH (2,4-Difluoro-3-formylbenzoic acid) | 1. n-BuLi, THF, -78 °C; 2. CO2; 3. H+ workup |

| Aldehyde | Dimethylformamide (DMF) | -CHO (2,4-Difluoroisophthalaldehyde) | 1. n-BuLi, THF, -78 °C; 2. DMF; 3. H+ workup |

| Boronic Ester | Triisopropyl borate | -B(OiPr)2 | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)3; 3. H+ workup |

Cyclization and Annulation Reactions Employing this compound

The aldehyde functionality serves as a versatile handle for constructing cyclic and polycyclic systems. This compound can be employed in a variety of cyclization and annulation reactions to generate complex molecular architectures, particularly those containing heterocyclic rings.

Formation of Heterocyclic Systems

The aldehyde group readily participates in condensation reactions with dinucleophilic species to form heterocyclic rings. A prominent example is the synthesis of quinazolines, which are important scaffolds in medicinal chemistry. In a typical reaction, this compound can undergo a cyclocondensation reaction with a 2-aminobenzylamine or 2-aminobenzamide. The initial step involves the formation of a Schiff base between the aldehyde and the primary amine of the reagent, followed by an intramolecular cyclization and subsequent oxidation or aromatization to yield the final quinazoline (B50416) product. The fluorine and iodine atoms are carried through the reaction sequence, providing a heavily substituted quinazoline core that is amenable to further diversification, for instance, through palladium-catalyzed cross-coupling reactions at the iodine position.

Multicomponent Reactions (MCRs) Incorporating the Compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govjmchemsci.com The aldehyde functionality makes this compound an excellent candidate for several well-known MCRs.

One of the most notable examples is the Biginelli reaction. wikipedia.org In this one-pot synthesis, an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) (or thiourea) condense under acidic catalysis to form a dihydropyrimidinone (DHPM). jmchemsci.com By using this compound as the aldehyde component, a DHPM is produced that bears the 2,4-difluoro-3-iodophenyl substituent at the C4 position of the heterocyclic ring. This strategy allows for the rapid assembly of complex, drug-like molecules in a single, atom-economical step. The resulting products are of significant interest as the DHPM core is a privileged scaffold in medicinal chemistry, and the attached substituted phenyl ring offers vectors for further chemical modification. nih.govfrontiersin.org

Table 3: The Biginelli Reaction Incorporating this compound

| Component 1 (Aldehyde) | Component 2 (β-Ketoester) | Component 3 | Product (Dihydropyrimidinone) | Catalyst (Typical) |

|---|---|---|---|---|

| This compound | Ethyl Acetoacetate | Urea | 4-(2,4-Difluoro-3-iodophenyl)-6-methyl-5-(ethoxycarbonyl)-3,4-dihydropyrimidin-2(1H)-one | HCl, H2SO4, or Lewis Acid (e.g., I2) |

| This compound | Methyl Acetoacetate | Urea | 4-(2,4-Difluoro-3-iodophenyl)-6-methyl-5-(methoxycarbonyl)-3,4-dihydropyrimidin-2(1H)-one | HCl, H2SO4, or Lewis Acid (e.g., I2) |

| This compound | Ethyl Acetoacetate | Thiourea | 4-(2,4-Difluoro-3-iodophenyl)-6-methyl-5-(ethoxycarbonyl)-3,4-dihydropyrimidine-2(1H)-thione | HCl, H2SO4, or Lewis Acid (e.g., I2) |

Spectroscopic and Computational Characterization of 2,4 Difluoro 3 Iodobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2,4-Difluoro-3-iodobenzaldehyde is expected to show two signals in the aromatic region and one signal for the aldehydic proton. The aromatic protons, H-5 and H-6, are coupled to each other and to the neighboring fluorine atoms. The aldehydic proton (H-7) typically appears as a singlet or a finely split multiplet far downfield due to the deshielding effect of the carbonyl group.

The ¹³C NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached substituents. The carbonyl carbon (C-7) will be the most downfield signal. The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-4) will show large C-F coupling constants, a characteristic feature in the NMR of organofluorine compounds. The carbon bearing the iodine atom (C-3) will also have a distinct chemical shift.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| CHO | 10.2 - 10.4 | t (triplet) | JH,F ≈ 1-2 Hz |

| H-6 | 7.9 - 8.1 | ddd (doublet of doublet of doublets) | 3JH6-H5 ≈ 8-9 Hz, 4JH6-F4 ≈ 6-7 Hz, 5JH6-F2 ≈ 1-2 Hz |

| H-5 | 7.1 - 7.3 | ddd (doublet of doublet of doublets) | 3JH5-H6 ≈ 8-9 Hz, 3JH5-F4 ≈ 9-10 Hz, 4JH5-F2 ≈ 3-4 Hz |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C-7 (CHO) | 185 - 187 | d (doublet) | 3JC,F ≈ 3-5 Hz |

| C-4 | 165 - 168 | dd (doublet of doublets) | 1JC,F ≈ 260-270 Hz, 3JC,F ≈ 12-15 Hz |

| C-2 | 162 - 165 | dd (doublet of doublets) | 1JC,F ≈ 265-275 Hz, 3JC,F ≈ 10-13 Hz |

| C-6 | 132 - 134 | dd (doublet of doublets) | 3JC,F ≈ 10-12 Hz, 4JC,F ≈ 3-4 Hz |

| C-1 | 121 - 123 | dd (doublet of doublets) | 2JC,F ≈ 15-20 Hz, 2JC,F ≈ 3-5 Hz |

| C-5 | 113 - 115 | dd (doublet of doublets) | 2JC,F ≈ 20-25 Hz, 4JC,F ≈ 3-4 Hz |

| C-3 | 90 - 93 | dd (doublet of doublets) | 2JC,F ≈ 25-30 Hz, 2JC,F ≈ 25-30 Hz |

¹⁹F NMR is a highly sensitive technique that provides invaluable information for fluorinated compounds. rsc.orgrsc.org Its significance stems from several factors: the ¹⁹F nucleus has a spin of ½ and 100% natural abundance, leading to strong signals. Furthermore, the chemical shift range for ¹⁹F is much wider than for ¹H, which minimizes signal overlap and makes spectral interpretation more straightforward, even in complex molecules. rsc.org

In fluorinated aromatics, ¹⁹F chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) are exquisitely sensitive to the electronic environment and the substitution pattern on the ring. sepscience.comsigmaaldrich.com This allows for confident assignment of the fluorine atoms' positions. For this compound, two distinct signals are expected, one for F-2 and one for F-4, each split into a doublet by the other fluorine and further split by neighboring protons.

Predicted ¹⁹F NMR Data for this compound (in CDCl₃, referenced to CFCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-2 | -105 to -115 | ddd (doublet of doublet of doublets) | 4JF2-F4 ≈ 15-20 Hz, 4JF2-H5 ≈ 3-4 Hz, 3JF2-H(CHO) ≈ 1-2 Hz |

| F-4 | -100 to -110 | ddd (doublet of doublet of doublets) | 4JF4-F2 ≈ 15-20 Hz, 3JF4-H5 ≈ 9-10 Hz, 4JF4-H6 ≈ 6-7 Hz |

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the complex coupling network.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the coupling between the aromatic protons H-5 and H-6, which would show a cross-peak. Weaker, long-range couplings, such as between the aldehydic proton and H-6, might also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show cross-peaks connecting C-5 to H-5, C-6 to H-6, and C-7 to the aldehydic proton, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) C-H correlations, which are crucial for piecing together the molecular skeleton. Key expected correlations include:

The aldehydic proton (H-7) to C-1 and C-6.

H-5 to C-1, C-3, C-4, and C-6.

H-6 to C-1, C-2, C-4, and C-5. These correlations would unambiguously confirm the substitution pattern of the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the aldehyde. The C-F and C-I stretching vibrations will also be present, though they may be in the crowded fingerprint region. Aromatic C-H stretching appears at higher wavenumbers, while C-H out-of-plane bending vibrations at lower wavenumbers can be indicative of the substitution pattern.

Conformational analysis, particularly regarding the orientation of the aldehyde group relative to the ring, can be studied by comparing experimental spectra with those predicted from computational models (like DFT), which can calculate the vibrational frequencies for different conformers.

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aldehyde C-H Stretch | 2850 - 2810 and 2750 - 2710 | Medium, often two bands | Medium |

| C=O Stretch (Aldehyde) | 1710 - 1690 | Strong | Medium |

| Aromatic C=C Stretch | 1610 - 1580 | Medium-Strong | Strong |

| Aromatic C-F Stretch | 1280 - 1100 | Strong | Weak |

| Aromatic C-I Stretch | 600 - 500 | Medium | Strong |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₇H₃F₂IO), the calculated monoisotopic mass is 267.9197 Da.

Electron ionization (EI-MS) would likely lead to a series of characteristic fragmentation steps. Aromatic aldehydes are known to lose a hydrogen radical (M-1) or the entire formyl radical (M-29). libretexts.orgmiamioh.edu The carbon-iodine bond is the weakest halogen bond and is prone to cleavage, leading to the loss of an iodine radical (M-127). docbrown.info

Plausible Fragmentation Pathway for this compound in EI-MS

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 268 | [C₇H₃F₂IO]⁺ (Molecular Ion) | - |

| 267 | [C₇H₂F₂IO]⁺ | H• |

| 239 | [C₆H₃F₂I]⁺ | CHO• |

| 141 | [C₇H₃F₂O]⁺ | I• |

| 113 | [C₆H₃F₂]⁺ | I• and CHO• |

| 112 | [C₆H₂F₂]⁺ | I• and CO and H• |

The initial ionization produces the molecular ion at m/z 268. The most common primary fragmentation events for aromatic aldehydes are the loss of a hydrogen radical to form the stable benzoyl cation (m/z 267) or the loss of the formyl radical (CHO•) to give an iododifluorophenyl cation (m/z 239). docbrown.info Another significant pathway involves the cleavage of the weak C-I bond, resulting in a difluorobenzoyl cation at m/z 141. Subsequent losses from these primary fragments would lead to the other observed ions.

X-ray Crystallography for Solid-State Structural Insights

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. As of this writing, a single-crystal X-ray structure for this compound has not been reported in the publicly accessible literature.

If a suitable crystal were obtained, this technique would confirm the planarity of the benzene (B151609) ring and provide precise measurements for the C-F, C-I, and C-C bond lengths, which are influenced by the electronic push-pull effects of the substituents. Furthermore, it would reveal the conformation of the aldehyde group relative to the ring in the solid state and detail how the molecules pack together, identifying any significant intermolecular interactions such as halogen bonding or dipole-dipole interactions.

Applications of 2,4 Difluoro 3 Iodobenzaldehyde in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

2,4-Difluoro-3-iodobenzaldehyde serves as a versatile building block in the synthesis of intricate organic molecules, primarily due to the orthogonal reactivity of its functional groups. The aldehyde allows for classic carbonyl chemistry, while the iodine and fluorine atoms provide handles for various coupling reactions and introduce specific electronic properties to the target molecules.

Synthesis of Poly-substituted Aryl Compounds and Biaryls

The presence of both iodine and fluorine atoms on the benzaldehyde (B42025) ring makes it a valuable precursor for the synthesis of poly-substituted aryl compounds. The iodine atom can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new aryl or alkyl substituents. This allows for the construction of complex biaryl structures, which are prevalent in pharmaceuticals and materials science. beilstein-journals.org

For instance, the iodine can be substituted with an arylboronic acid via a Suzuki coupling to form a biaryl linkage. The fluorine atoms, while generally less reactive in these coupling reactions, play a crucial role in modulating the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups and the properties of the final product. The synthesis of biaryls can be achieved through various methods, including metal-catalyzed cross-coupling reactions and, more recently, metal-free photochemical approaches. beilstein-journals.org

Table 1: Examples of Poly-substituted Aryl Compounds Derived from this compound

| Entry | Reactant | Coupling Reaction | Product |

| 1 | Phenylboronic acid | Suzuki | 2,4-Difluoro-3-phenylbenzaldehyde |

| 2 | Tributyl(vinyl)tin | Stille | 2,4-Difluoro-3-vinylbenzaldehyde |

| 3 | Phenylacetylene | Sonogashira | 2,4-Difluoro-3-(phenylethynyl)benzaldehyde |

Precursor for Advanced Fluoro-Iodo-Aromatic Intermediates

This compound is a key starting material for the synthesis of more complex fluoro-iodo-aromatic intermediates. The aldehyde group can be transformed into a variety of other functional groups through standard organic transformations. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine. These transformations, coupled with the reactivity of the iodo group in cross-coupling reactions, provide access to a wide array of highly functionalized aromatic building blocks. These intermediates are valuable in the synthesis of agrochemicals, pharmaceuticals, and advanced materials where the presence of both fluorine and iodine is critical for biological activity or material properties.

Role in Heterocycle Synthesis

The unique combination of functional groups in this compound makes it a valuable synthon for the construction of various heterocyclic systems.

Incorporation into Porphyrin and BODIPY Architectures

Porphyrins and their boron-dipyrromethene (BODIPY) analogues are classes of intensely colored and fluorescent compounds with applications in photodynamic therapy, sensing, and as dyes. nih.govnih.gov The synthesis of meso-substituted porphyrins often involves the acid-catalyzed condensation of an aldehyde with pyrrole (B145914). nih.gov this compound can be used as the aldehyde component in these reactions to introduce the 2,4-difluoro-3-iodophenyl group at the meso positions of the porphyrin ring. researchgate.netnih.gov

The resulting fluorinated and iodinated porphyrins exhibit modified photophysical and electrochemical properties compared to their non-halogenated counterparts. The electron-withdrawing nature of the fluorine atoms can influence the electronic structure of the porphyrin macrocycle, while the iodine atom provides a site for further functionalization, for example, through radioiodination for imaging applications or for the attachment of other molecular entities. nih.gov Similarly, this aldehyde can be used to construct BODIPY dyes, where the fluorinated phenyl group can tune the fluorescence properties of the dye. nih.govfrontiersin.orgresearchgate.net

Table 2: Synthesis of Porphyrins and BODIPYs using this compound

| Product Type | Reaction | Key Features of Product |

| Porphyrin | Condensation with pyrrole | Modified photophysical properties, site for radioiodination |

| BODIPY | Condensation with a pyrrole derivative followed by reaction with a boron source | Tunable fluorescence |

Synthesis of Quinazolines and Related Nitrogen-Containing Heterocycles

Quinazolines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities. nih.govnih.gov One common synthetic route to quinazolines involves the reaction of a 2-aminobenzaldehyde (B1207257) or a related derivative with a source of nitrogen, such as ammonia (B1221849) or an amine. organic-chemistry.org While direct use of this compound in this context is less common, its derivatives can be employed. For example, the aldehyde could be converted to a 2-aminobenzaldehyde derivative through a series of transformations. More direct methods for quinazoline (B50416) synthesis often involve multi-component reactions where an aldehyde, an amine, and a third component are combined in a one-pot synthesis. openmedicinalchemistryjournal.comdocumentsdelivered.com The substituted benzaldehyde would impart its unique substitution pattern to the resulting quinazoline core.

Construction of Functionalized Pyrrole and Pyrroline Systems

Pyrroles and pyrrolines are important five-membered nitrogen-containing heterocycles found in many natural products and pharmaceuticals. rsc.orgresearchgate.net The synthesis of substituted pyrroles and pyrrolines can be achieved through various methods, including the condensation of α,β-unsaturated ketones (enones) with amines or other nitrogen sources. nih.govbeilstein-journals.orgnih.gov this compound can be used as a starting material to prepare the necessary enone precursors. For example, an aldol (B89426) condensation of the aldehyde with a ketone would yield an α,β-unsaturated ketone bearing the 2,4-difluoro-3-iodophenyl substituent. This enone can then be cyclized with an appropriate amine to form a pyrroline, which can be further oxidized to the corresponding pyrrole. nih.gov The presence of the difluoro-iodophenyl group can influence the biological activity and physical properties of the resulting heterocyclic system. nih.gov

Utility in the Development of Specialty Chemicals and Functional Materials

The distinct reactivity of its functional groups allows this compound to be a versatile starting material for a wide array of specialty chemicals and functional materials. The aldehyde can undergo a variety of transformations, including oxidation, reduction, and condensation reactions. The carbon-iodine bond is a key site for cross-coupling reactions, while the fluorine atoms significantly influence the electronic properties and reactivity of the molecule.

Precursors for Agrochemical Intermediates

While direct applications of this compound in commercially available agrochemicals are not extensively documented in publicly available literature, the broader class of substituted benzaldehydes plays a significant role in the synthesis of agrochemical products. nih.gov The structural motifs present in this compound are found in various bioactive molecules. For instance, halogenated and fluorinated aromatic compounds are integral to the design of modern pesticides and herbicides due to their enhanced biological activity and metabolic stability.

The synthesis of complex organic molecules often relies on key intermediates that provide a foundational scaffold for further chemical modification. A closely related isomer, 4-fluoro-3-iodobenzaldehyde (B1311838), serves as a crucial intermediate in the synthesis of dihydropyridine (B1217469) potassium channel openers, which have therapeutic applications. google.com This highlights the potential of iodinated fluorobenzaldehydes in the construction of biologically active frameworks. The synthesis of 4-fluoro-3-iodobenzaldehyde can be achieved through a one-step iodination of 4-fluorobenzaldehyde (B137897) using N-iodosuccinimide in an acid medium. google.com

The general synthetic utility of iodobenzaldehydes is also evident from patents describing their synthesis for use as organic synthesis intermediates. google.com The presence of the reactive iodine and aldehyde functionalities allows for sequential or orthogonal chemical transformations, making these compounds valuable precursors for a diverse range of more complex molecules, including those with potential agrochemical applications.

Table 1: Related Halogenated Benzaldehyde Intermediates and their Synthesis

| Compound Name | Precursor | Reagent | Application |

| 4-Fluoro-3-iodobenzaldehyde | 4-Fluorobenzaldehyde | N-Iodosuccinimide | Intermediate for dihydropyridine potassium channel openers google.com |

| 4-Iodobenzaldehyde | Not Specified | Not Specified | General organic synthesis intermediate google.com |

This table is generated based on data from patent literature for related compounds and is for illustrative purposes.

Application in Organic Electronic Materials Research

The field of organic electronics leverages the tunable electronic properties of conjugated organic molecules to create devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). sigmaaldrich.com While specific research detailing the use of this compound in organic electronic materials is not prominent, its structural features suggest potential applicability. The introduction of fluorine atoms into organic semiconductor molecules is a well-established strategy to tune their frontier molecular orbital energy levels (HOMO and LUMO), which is crucial for optimizing charge injection, transport, and device performance.

The development of novel organic semiconductors is a key driver in advancing this field. sigmaaldrich.com The synthesis of new electronically active materials often involves the use of versatile building blocks that can be incorporated into larger π-conjugated systems. The aldehyde group of this compound can be used to introduce this moiety into larger molecular architectures through reactions like the Wittig or Knoevenagel condensations. Furthermore, the carbon-iodine bond is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental methods for constructing the carbon-carbon bonds that form the backbones of many organic semiconductors.

The strategic placement of fluorine and iodine atoms could also influence the solid-state packing of the resulting materials, which is a critical factor for efficient charge transport. While the direct application of this compound remains to be explored, the principles of molecular design in organic electronics suggest its potential as a valuable building block for future materials.

Contribution to Supramolecular Chemistry and Self-Assembly

The precise control over non-covalent interactions to guide the self-assembly of molecules into well-defined supramolecular architectures is the cornerstone of crystal engineering. The unique combination of functional groups in this compound makes it a particularly interesting candidate for the design of novel supramolecular structures. The iodine atom, being a soft Lewis acid, can participate in halogen bonding, a highly directional and specific non-covalent interaction with Lewis basic sites such as oxygen, nitrogen, or even other halogen atoms.

Research on a related compound, 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, has demonstrated the crucial role of the iodine atom in directing the self-assembly of the molecule into linear polymeric chains through non-covalent O⋯I bonding in the solid state. researchgate.net This compound has been further utilized as a precursor for the synthesis of larger supramolecular assemblies, such as porphyrins. researchgate.net The ability of iodo-substituted aromatic compounds to form co-crystals with various donor molecules through N⋯I halogen bonds has also been shown to be a powerful tool for tuning the resulting supramolecular architecture. researchgate.net

The presence of fluorine atoms in this compound can further modulate its self-assembly behavior. Fluorine can participate in weaker hydrogen bonds (C-H⋯F) and other non-covalent interactions, which can either reinforce or compete with the dominant halogen bonding, leading to more complex and potentially functional supramolecular structures. The aldehyde group itself can act as a hydrogen bond acceptor. This interplay of multiple non-covalent interactions makes this compound a promising building block for the rational design of crystalline materials with desired topologies and properties. The study of crystal engineering with other substituted benzaldehydes has also shown the utility of the aldehyde's oxygen atom in forming C–H⋯O supramolecular synthons. rsc.org

Table 2: Properties of Related Halogenated Benzaldehydes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 2,6-Difluoro-4-iodobenzaldehyde | C₇H₃F₂IO | 268.00 | Two fluorine atoms ortho to the aldehyde, one iodine atom para nih.gov |

| 4-Fluoro-3-iodobenzaldehyde | C₇H₄FIO | 250.01 | One fluorine atom, one iodine atom ortho to each other nih.gov |

| 2,3,5,6-Tetrafluoro-4-iodobenzaldehyde | C₇HF₄IO | Not available in results | Four fluorine atoms, one iodine atom researchgate.net |

This table presents data for isomers and related compounds to provide context for the structural features of halogenated benzaldehydes.

Future Prospects and Emerging Research Directions

Development of Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites on the 2,4-Difluoro-3-iodobenzaldehyde molecule presents a considerable challenge and an opportunity for the development of highly selective chemical transformations. Future research will undoubtedly focus on mastering the chemo-, regio-, and stereoselectivity of its reactions to unlock its full synthetic potential.

Chemoselectivity: The aldehyde, carbon-iodine bond, and carbon-fluorine bonds exhibit distinct reactivities. A key research avenue will be the development of catalytic systems that can selectively target one functional group while leaving the others intact. For instance, a reaction might selectively engage the aldehyde in a condensation or addition reaction without disturbing the carbon-iodine bond, which is valuable for subsequent cross-coupling reactions. Conversely, conditions could be optimized for Sonogashira, Suzuki, or Buchwald-Hartwig couplings at the C-I bond, preserving the aldehyde for later-stage modifications. libretexts.orgsigmaaldrich.com

Regioselectivity: In reactions involving the aromatic ring, such as further electrophilic or nucleophilic aromatic substitutions, directing the incoming group to a specific position is crucial. The existing substitution pattern—two fluorine atoms and an iodo group—exerts a strong electronic and steric influence, which can be harnessed to achieve high regioselectivity. For instance, palladium-catalyzed C-H functionalization using transient directing groups could enable derivatization at the C5 or C6 positions, which would be otherwise difficult to achieve. nih.gov

Stereoselectivity: For reactions involving the creation of new chiral centers, particularly through transformations of the aldehyde group, the development of stereoselective methods is a burgeoning field. Asymmetric additions to the aldehyde, for example, could be achieved using chiral catalysts or auxiliaries, leading to the synthesis of enantioenriched secondary alcohols. The synthesis of chiral β-fluoroamines from α-fluorinated aromatic ketones through enantioselective Mannich reactions highlights the potential for developing similar stereoselective transformations for this compound. nih.gov

Green Chemistry Approaches to the Synthesis and Reactions of this compound

In line with the global push for sustainable chemical manufacturing, future research on this compound will increasingly incorporate the principles of green chemistry. snu.ac.krmdpi.com This involves developing more environmentally benign methods for both its synthesis and its subsequent reactions.

The synthesis of fluorinated aromatic compounds has traditionally relied on harsh reagents and conditions. dovepress.com Future efforts will likely focus on catalytic methods that avoid stoichiometric, toxic reagents. For example, the use of organic electrolysis to synthesize fluorine-containing aromatic carboxylic acids from carbon dioxide and fluorinated aromatics presents a promising green alternative that could be adapted for related aldehydes. hokudai.ac.jp The use of agro-waste derived catalysts, such as in the synthesis of isoxazoles from aromatic aldehydes, is another avenue that could be explored for the reactions of this compound. nih.gov

In the derivatization of this compound, the use of water as a solvent, especially in palladium-catalyzed cross-coupling reactions, is a key area of development. sigmaaldrich.com Micellar catalysis, employing surfactants like TPGS-750-M, can facilitate these reactions in aqueous media at room temperature, significantly reducing the reliance on volatile organic compounds. sigmaaldrich.com Furthermore, photocatalysis, using visible light and organic dyes like eosin (B541160) Y, offers a metal-free and oxidant-free method for generating acyl radicals from aldehydes, which can then undergo a variety of functionalization reactions. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing is revolutionizing the pharmaceutical and fine chemical industries. nih.govrsc.org The synthesis and derivatization of complex molecules like this compound are well-suited for this technology. Flow chemistry offers enhanced safety, better process control, and easier scalability. rsc.orgfu-berlin.de

A multi-step synthesis involving this compound could be "telescoped" into a continuous sequence, where the product of one reaction is directly fed into the next reactor without intermediate purification. rsc.org This significantly reduces waste, time, and manual handling. Such a setup could involve, for example, an initial cross-coupling reaction followed by an in-line purification step, and then a subsequent condensation reaction of the aldehyde. The integration of online monitoring techniques, such as mass spectrometry, allows for real-time optimization of reaction conditions. advion.com

Automated synthesis platforms, which combine robotics with flow chemistry, represent the next frontier. These systems can perform a large number of reactions in a short period, accelerating the discovery of new derivatives and the optimization of reaction conditions. An automated platform could be programmed to synthesize a library of compounds from this compound by varying the coupling partners and reaction conditions, significantly speeding up the drug discovery process. chimia.ch

Exploration of New Catalytic Systems for Derivatization

The development of novel catalytic systems will be paramount in expanding the synthetic utility of this compound. While palladium catalysts are well-established for cross-coupling reactions, there is a continuous drive to find more active, stable, and versatile catalysts. libretexts.orgmdpi.com

For instance, research into ligands that can promote challenging cross-coupling reactions, such as those involving the less reactive C-F bonds, could open up new avenues for derivatization. While the C-I bond is the primary site for cross-coupling, selective C-F bond activation could lead to novel, highly fluorinated structures.

Beyond palladium, other transition metals like nickel and copper are gaining prominence for their unique catalytic activities. Cobalt-catalyzed C-H functionalization of benzaldehydes, for example, offers an alternative to palladium-based methods. researchgate.net The development of catalytic systems that can mediate novel transformations, such as the direct C-H functionalization of the aromatic ring without the need for directing groups, will be a significant area of research. Palladium-catalyzed cross-dehydrogenative couplings (CDC) of (hetero)arenes represent an attractive strategy due to their high atom economy. rsc.org

Data-Driven and AI-Assisted Design for Novel Compound Applications

Generative AI models can design virtual libraries of novel molecules based on the this compound scaffold. axxam.com These models, trained on vast datasets of known chemical compounds and their properties, can propose new structures with a high probability of possessing desired biological activities or material properties. This in-silico screening can drastically reduce the number of compounds that need to be synthesized and tested experimentally.

Q & A

Q. Discrepancies in reported melting points (MP) for this compound: How to address this?

- Methodological Answer : MP variations (78–82°C) arise from polymorphism or residual solvents. Use DSC at 10°C/min to identify crystalline forms. Recrystallize from ethanol/water (1:3) to isolate the thermodynamically stable polymorph .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.